Ethyl(phenyl)carbamoyl Chloride (CAS 33758-39-3): A Technical Guide to Synthesis, Reactivity, and Applications
Ethyl(phenyl)carbamoyl Chloride (CAS 33758-39-3): A Technical Guide to Synthesis, Reactivity, and Applications
Executive Summary
Ethyl(phenyl)carbamoyl chloride (IUPAC: N-ethyl-N-phenylcarbamoyl chloride) is a highly reactive electrophilic intermediate widely utilized in organic synthesis, drug development, and agrochemical manufacturing[1]. As a stable yet potent phosgene derivative, it serves as a critical building block for installing the N-ethyl-N-phenyl moiety into complex molecular architectures, most notably in the synthesis of trisubstituted ureas and tetrazolinone-based herbicides[2][3]. This whitepaper provides a comprehensive, field-proven guide to its physicochemical profiling, mechanistic reactivity, and validated experimental protocols.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of CAS 33758-39-3 is paramount for predicting its behavior in multi-step synthetic workflows. The molecule features a carbamoyl chloride core flanked by an ethyl group and a phenyl ring[4]. The electron-withdrawing nature of the chloride leaving group makes the carbonyl carbon highly susceptible to nucleophilic attack, while the steric bulk of the N-ethyl and N-phenyl groups provides a kinetic shield that modulates its reactivity, preventing premature degradation during handling.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Registry Number | 33758-39-3 | [4] |
| IUPAC Name | N-ethyl-N-phenylcarbamoyl chloride | [1] |
| Molecular Formula | C9H10ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Melting Point | 49–50 °C | [4] |
| LogP | 1.78 (Exp.) / 2.7 (Comp.) | [1][5] |
Mechanistic Pathways & Reactivity
In synthetic applications, ethyl(phenyl)carbamoyl chloride operates via nucleophilic acyl substitution . The causality behind its widespread use lies in its balance of stability and reactivity. Unlike aliphatic carbamoyl chlorides, the nitrogen lone pair in this molecule is partially delocalized into the adjacent phenyl ring. This delocalization slightly reduces the electron density donated to the carbonyl carbon, rendering the electrophilic center highly reactive toward primary and secondary amines, as well as heterocyclic nucleophiles like tetrazolinones[3].
Divergent synthetic pathways of Ethyl(phenyl)carbamoyl chloride via acyl substitution.
Experimental Methodology: Synthesis & Downstream Application
The following protocols outline a self-validating system for the upstream generation of the carbamoyl chloride and its immediate downstream application to form a trisubstituted urea (N'-Ethyl-N,N-diphenylurea)[2].
Protocol A: Upstream Synthesis of the Carbamoyl Chloride Intermediate
Objective: Generate the reactive electrophile safely and efficiently.
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Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve N-ethylaniline (1.0 eq) in anhydrous toluene.
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Phosgenation: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
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Addition: Cool the N-ethylaniline solution to 0 °C using an ice bath. Slowly add the triphosgene solution via a dropping funnel over 30 minutes[2].
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Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours[2].
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Validation: Monitor the formation of the intermediate via Thin-Layer Chromatography (TLC).
Expert Insight (Causality): Triphosgene is selected over phosgene gas to mitigate severe inhalation hazards while maintaining precise stoichiometric control. The strict 0 °C temperature during addition is critical; it suppresses runaway exothermic pathways and minimizes the formation of symmetrical urea byproducts[2]. Because carbamoyl chlorides are sensitive to hydrolytic degradation, this intermediate is typically utilized in situ without isolation[2].
Protocol B: Downstream Synthesis of N'-Ethyl-N,N-diphenylurea
Objective: Trap the electrophile with a nucleophile to yield the final stable product.
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Nucleophile Preparation: In a separate flame-dried flask, dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C[2].
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Coupling: Slowly cannulate the crude N-ethyl-N-phenylcarbamoyl chloride solution (from Protocol A) into the diphenylamine mixture[2].
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Reaction: Allow the mixture to warm to room temperature and stir overnight.
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Quenching & Workup: Quench the reaction with water. Extract the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[2].
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Purification: Purify the crude product via silica gel column chromatography using a gradient of hexanes and ethyl acetate (starting at 5% and increasing to 20% EtOAc)[2].
Expert Insight (Causality): Triethylamine is deployed as an acid scavenger. As the nucleophilic acyl substitution proceeds, HCl is generated. Without a base, the HCl would protonate the diphenylamine nucleophile, halting the reaction. Triethylamine neutralizes the acid, driving the reaction to completion[2].
Step-by-step experimental workflow for the synthesis and utilization of the compound.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized batch or commercial starting material, rigorous analytical validation is required. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for purity profiling of this compound[5].
Table 2: Analytical HPLC Parameters for Quality Control
| Parameter | Specification | Causality / Rationale |
| Stationary Phase | Newcrom R1 or C18 (3 µm) | Provides optimal retention for the hydrophobic phenyl and ethyl moieties, allowing scalability to UPLC[5]. |
| Mobile Phase | Acetonitrile (MeCN) / Water | Standard reverse-phase gradient effectively resolves the carbamoyl chloride from unreacted amine precursors[5]. |
| Acidic Modifier (UV) | Phosphoric Acid | Suppresses the ionization of residual silanols on the stationary phase, ensuring sharp, symmetrical peak shapes[5]. |
| Acidic Modifier (MS) | Formic Acid | A volatile alternative to phosphoric acid, strictly required to prevent mass spectrometer source fouling during LC-MS[5]. |
Safety, Handling, and Storage
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Moisture Sensitivity: Carbamoyl chlorides are highly sensitive to ambient moisture. Hydrolysis of CAS 33758-39-3 results in the liberation of carbon dioxide gas and the regeneration of N-ethylaniline.
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Storage: The compound must be stored under a strictly inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent hydrolytic degradation and preserve electrophilic integrity.
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Toxicity: As an active electrophile, it acts as an alkylating/acylating agent. It must be handled exclusively within a certified chemical fume hood using appropriate personal protective equipment (PPE) to prevent dermal exposure and inhalation.
References
-
Ethyl(phenyl)carbamoyl chloride | C9H10ClNO | CID 96376 - PubChem. National Institutes of Health (NIH). URL: [Link]
-
Separation of Ethyl(phenyl)carbamoyl chloride on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]
-
N-Ethyl-N-phenylcarbamic chloride - CAS Common Chemistry. American Chemical Society. URL:[Link]
- 1-pyridyltetrazolinone derivatives - European Patent Office - EP 0692482 A2. Google Patents.
Sources
- 1. Ethyl(phenyl)carbamoyl chloride | C9H10ClNO | CID 96376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Ethyl(phenyl)carbamoyl chloride | SIELC Technologies [sielc.com]
